2-Amino-5-chloropyridinium Crystal Packing: Lower Temperature R-Factor vs. Room Temperature Structure
A 100 K redetermination of the 2-amino-5-chloropyridine crystal structure demonstrates significantly improved refinement metrics compared to historical room temperature data, confirming its well-defined planar geometry and robust centrosymmetric dimer formation via N–H⋯N hydrogen bonds [1]. The low-temperature structure provides a higher-resolution benchmark for quality control and computational modeling, with an R factor of 0.027 [1].
| Evidence Dimension | Crystal Structure Refinement Quality |
|---|---|
| Target Compound Data | R factor = 0.027, wR factor = 0.071 (at 100 K) |
| Comparator Or Baseline | Room temperature structure: R factor = 0.068 (historical baseline, Kvick & Backéus, 1974) |
| Quantified Difference | R factor improvement: 0.041 absolute reduction (approx. 60% relative improvement) |
| Conditions | Single-crystal X-ray diffraction; T = 100 K; Mean (C-C) = 0.002 Å |
Why This Matters
Procurement of high-quality 2-amino-5-chloropyridine enables reliable crystallization and consistent solid-state characterization; the well-defined low-temperature structure serves as a rigorous reference for polymorphism screening and co-crystal design, reducing batch-to-batch variability.
- [1] Pourayoubi, M., et al. A redetermination of 2-amino-5-chloropyridine at 100 K. Acta Crystallographica Section E, 2007, E63, o4829. View Source
